molecular formula C11H19N3O2 B13553952 2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid

2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid

Cat. No.: B13553952
M. Wt: 225.29 g/mol
InChI Key: SQOWVUMEVCDMOU-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid typically involves the reaction of ethylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced techniques such as continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Ethylamino)-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid can be compared with other similar compounds, such as:

    5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyrazole core structure and exhibit comparable biological activities.

    5-Amino-pyrazoles: These compounds are also pyrazole derivatives and are known for their diverse applications in organic and medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-5-pyrazol-1-ylpentanoic acid

InChI

InChI=1S/C11H19N3O2/c1-3-12-11(2,10(15)16)6-4-8-14-9-5-7-13-14/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,15,16)

InChI Key

SQOWVUMEVCDMOU-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCCN1C=CC=N1)C(=O)O

Origin of Product

United States

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